ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate
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Overview
Description
Ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzene ring substituted with a chloro and hydroxy group, and an ethyl ester functional group. It is often studied for its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate typically involves a Schiff base formation reaction. This process includes the condensation of 5-chloro-2-hydroxybenzaldehyde with ethyl 4-aminobenzoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed to facilitate the formation of the Schiff base.
Reaction Scheme:
- Dissolve 5-chloro-2-hydroxybenzaldehyde and ethyl 4-aminobenzoate in ethanol.
- Add a catalytic amount of acetic acid.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it under vacuum.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of ethyl 4-{[(1E)-(5-chloro-2-oxophenyl)methylene]amino}benzoate.
Reduction: Formation of ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylamino}benzoate.
Substitution: Formation of ethyl 4-{[(1E)-(5-amino-2-hydroxyphenyl)methylene]amino}benzoate.
Scientific Research Applications
Ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. Its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate can be compared with similar compounds such as:
Ethyl 4-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate: Lacks the chloro substituent, which may affect its biological activity and chemical reactivity.
Ethyl 4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate: Contains a bromo group instead of a chloro group, potentially altering its reactivity and applications.
Ethyl 4-{[(1E)-(5-methyl-2-hydroxyphenyl)methylene]amino}benzoate: The presence of a methyl group can influence the compound’s steric and electronic properties.
These comparisons highlight the unique features of this compound, such as its specific substituents that contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-2-21-16(20)11-3-6-14(7-4-11)18-10-12-9-13(17)5-8-15(12)19/h3-10,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEIACJDABSMIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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